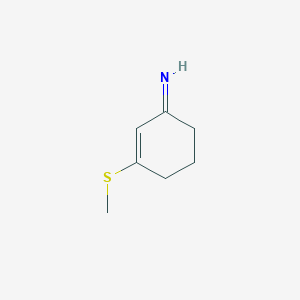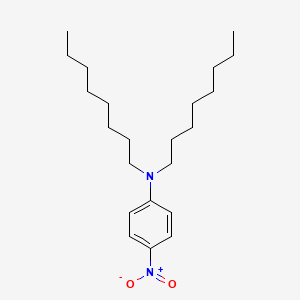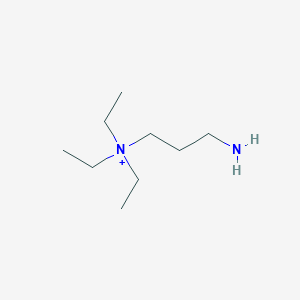
N~1~,N~2~-Dimethoxyethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Dimethoxyethanediamide is an organic compound with the molecular formula C4H10N2O2 It is a derivative of ethanediamide, where the hydrogen atoms on the nitrogen atoms are replaced by methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N1,N~2~-Dimethoxyethanediamide can be synthesized through the reaction of ethanediamide with methanol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the substitution of hydrogen atoms with methoxy groups.
Industrial Production Methods: In an industrial setting, the production of N1,N~2~-Dimethoxyethanediamide may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: N1,N~2~-Dimethoxyethanediamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethanediamine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br~2~) or chlorine (Cl~2~).
Major Products Formed:
Oxidation: Formation of methoxyacetic acid or methoxyacetaldehyde.
Reduction: Formation of N1,N~2~-dimethylethanediamine.
Substitution: Formation of N1,N~2~-dihaloethanediamide derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Dimethoxyethanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Dimethoxyethanediamide involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound is converted into active metabolites that exert biological effects.
Comparación Con Compuestos Similares
N,N’-Dimethylethylenediamine: Similar structure but with methyl groups instead of methoxy groups.
N,N’-Dimethoxypropane-1,3-diamine: Similar structure with an additional carbon in the backbone.
N,N’-Dimethoxybutane-1,4-diamine: Similar structure with two additional carbons in the backbone.
Uniqueness: N1,N~2~-Dimethoxyethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility in organic solvents and influences its reactivity compared to other similar compounds.
Propiedades
Número CAS |
106680-41-5 |
|---|---|
Fórmula molecular |
C4H8N2O4 |
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
N,N'-dimethoxyoxamide |
InChI |
InChI=1S/C4H8N2O4/c1-9-5-3(7)4(8)6-10-2/h1-2H3,(H,5,7)(H,6,8) |
Clave InChI |
KEZFYZLGANJEQP-UHFFFAOYSA-N |
SMILES canónico |
CONC(=O)C(=O)NOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
-](/img/structure/B14324546.png)
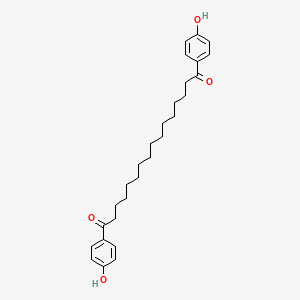

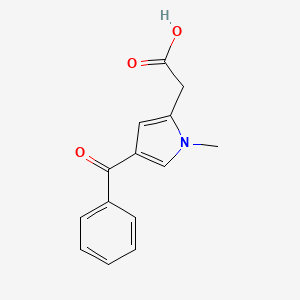
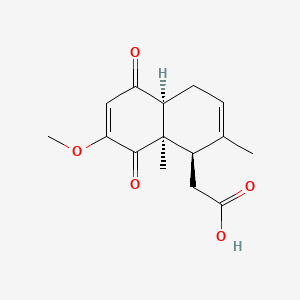
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
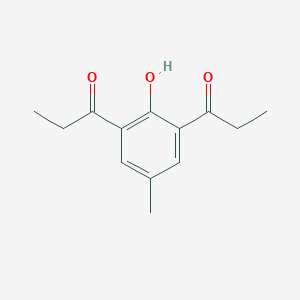
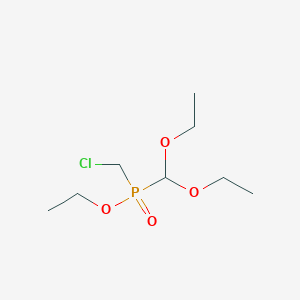
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
